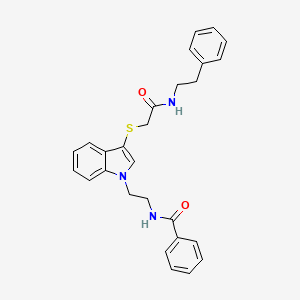![molecular formula C17H24N4O4S2 B2518456 4-[丁基(乙基)磺酰胺基]-N-[5-(甲硫基甲基)-1,3,4-恶二唑-2-基]苯甲酰胺 CAS No. 685837-36-9](/img/structure/B2518456.png)
4-[丁基(乙基)磺酰胺基]-N-[5-(甲硫基甲基)-1,3,4-恶二唑-2-基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic molecule that appears to be related to a class of benzamide derivatives. These derivatives are known for their potential biological activities, which include antimicrobial properties and cardiac electrophysiological activity. The molecule is not directly described in the provided papers, but its structure suggests it may have similar properties to the compounds discussed in the papers.
Synthesis Analysis
The synthesis of related compounds involves the use of N-substituted imidazolylbenzamides or benzene-sulfonamides. For example, the synthesis of N-substituted-4-(1H-imidazol-1-yl)benzamides has been described, with these compounds showing significant potency in in vitro assays . Another related synthesis involves the conversion of 3-(4-carboxy)phenylsydnone to 1,3,4-oxadiazolin-2-one, which is then used to create N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides . These methods could potentially be adapted for the synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of the 1H-imidazol-1-yl moiety has been shown to be a viable replacement for the methylsulfonylamino group to produce class III electrophysiological activity . Similarly, the 1,3,4-oxadiazol-2-yl group in the title compound may contribute to its biological activity, as seen in the related compounds synthesized from 3-(4-carboxy)phenylsydnone .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives typically include ring conversion reactions and substitutions. The one-pot ring conversion reaction mentioned in the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides is an example of such a reaction . These reactions are important for introducing functional groups that are responsible for the biological activity of the compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide are not directly provided, related compounds have been studied for their biological activities. The N-substituted imidazolylbenzamides have shown cardiac electrophysiological activity, indicating that they may affect ion channels in cardiac cells . The antimicrobial screening of the N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides suggests that these compounds could interact with bacterial cells or enzymes . These properties are likely influenced by the molecular structure and substituents present in the benzamide derivatives.
科学研究应用
生物活性及结构分析
含磺酰胺基和甲硫基甲基的1,3,4-恶二唑-2-硫酮衍生物的研究表明具有显著的生物活性。例如,研究重点关注了这些衍生物的晶体结构、赫希菲尔德表面以及对金黄色葡萄球菌的抗菌和抗氧化活性。这些化合物显示出有希望的抗菌活性,并且一些衍生物还表现出有效的抗氧化活性 (Subbulakshmi N. Karanth 等,2019)。
缓蚀
含1,3,4-恶二唑部分的化合物已被研究其缓蚀性能。一项研究证明了1,3,4-恶二唑衍生物作为硫酸中低碳钢缓蚀剂的有效性,突出了这些化合物在保护金属免受腐蚀方面的潜在应用。这展示了1,3,4-恶二唑环在超越生物活性之外对实际应用的贡献的多功能性 (P. Ammal 等,2018)。
抗菌和抗真菌作用
进一步扩大范围,磺酰基取代的含氮杂环体系的衍生物已表现出对革兰氏阳性菌和革兰氏阴性菌的敏感性,以及对白色念珠菌的抗真菌活性。这表明这些化合物具有广谱抗菌潜力,突出了它们在开发新型抗菌剂中的重要性 (I. Sych 等,2019)。
碳酸酐酶抑制
另一个研究途径涉及碳酸酐酶的抑制,碳酸酐酶是一类在各种生理过程中很重要的酶。具有磺酰胺基的化合物,其功能与查询化合物相似,已被研究其对不同碳酸酐酶同工酶的抑制作用,突出了它们在治疗应用中的潜力,例如治疗青光眼和其他疾病 (C. Supuran 等,2013)。
属性
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S2/c1-4-6-11-21(5-2)27(23,24)14-9-7-13(8-10-14)16(22)18-17-20-19-15(25-17)12-26-3/h7-10H,4-6,11-12H2,1-3H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFGBFFUUMQLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B2518373.png)
![2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2518376.png)
![[3-(Trifluoromethyl)phenyl]{5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]-3-pyridinyl}methanone](/img/structure/B2518378.png)
![9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2518379.png)
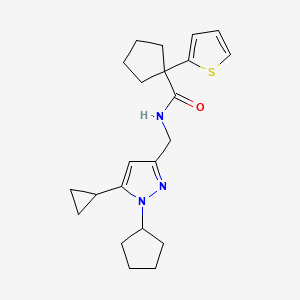


![N-[(2-fluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2518385.png)

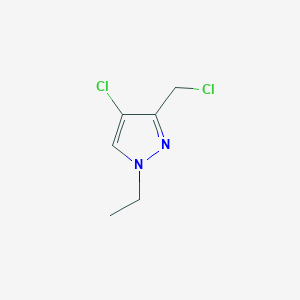
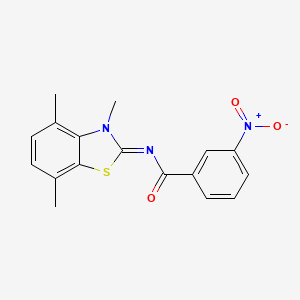
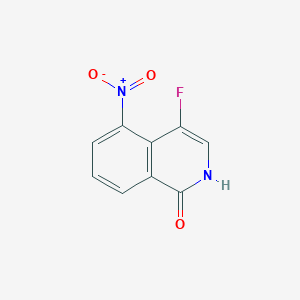
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2518393.png)
